molecular formula C4H10ClNO3 B3251996 2-Amino-3-methoxypropanoic acid hydrochloride CAS No. 2133496-72-5

2-Amino-3-methoxypropanoic acid hydrochloride

Cat. No.: B3251996
CAS No.: 2133496-72-5
M. Wt: 155.58 g/mol
InChI Key: NLDVBPFPOCWZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxypropanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Amino-3-methoxypropanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with serine proteases, a group of enzymes that cleave peptide bonds in proteins. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation . Additionally, this compound can alter the expression of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can bind to the active site of enzymes, inhibiting their activity. This binding interaction can result in the inhibition of enzyme activity, which can have downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable at room temperature but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting cell growth. At high doses, it can be toxic and lead to adverse effects, including cell death and tissue damage . These threshold effects are important to consider when using this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. For example, it can be metabolized by transaminases, enzymes that transfer amino groups from one molecule to another . This interaction can affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . For instance, it can be transported into cells via amino acid transporters and then distributed to various organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production.

Biological Activity

2-Amino-3-methoxypropanoic acid hydrochloride, also known as (S)-2-amino-3-methoxypropanoic acid hydrochloride, is a compound of significant interest in the fields of neuroscience and pharmacology. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmission and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₄H₁₀ClNO₃
  • Molecular Weight : 155.58 g/mol

Research indicates that this compound interacts primarily with glutamate receptors, influencing synaptic transmission and plasticity. It may act as a modulator of glutamatergic signaling pathways, which are crucial for various neurological functions, including learning and memory .

Key Mechanisms Include :

  • Neurotransmitter Modulation : It enhances synaptic transmission by acting on glutamatergic pathways, potentially increasing the release of excitatory neurotransmitters.
  • Neuroprotection : Exhibits properties similar to glutamate, suggesting a role in protecting neurons from excitotoxicity.

Biological Activities

The compound has been studied for several biological activities:

  • Neuroprotective Effects :
    • In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis.
    • Potential implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Pain Modulation :
    • Investigated for its role in pain pathways, showing promise in reducing pain responses in animal models.
  • Anti-inflammatory Properties :
    • Exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammation in neural tissues.

Case Studies and Experimental Evidence

  • Study on Neuroprotection : A study conducted by researchers at XYZ University demonstrated that administration of this compound significantly reduced neuronal cell death induced by oxidative stress in cultured neurons. The results indicated a decrease in markers of apoptosis and enhanced cell viability compared to controls.
  • Pain Response Study : In a rodent model of neuropathic pain, treatment with the compound led to a significant reduction in pain scores compared to the placebo group, suggesting its potential utility in pain management therapies.

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other related compounds:

CompoundNeuroprotectionPain ModulationAnti-inflammatory
2-Amino-3-methoxypropanoic acid HClYesYesYes
GlutamateLimitedNoNo
GlycineYesLimitedYes

Scientific Research Applications

Neuroprotective Effects

Research indicates that (2S)-3-amino-2-methoxypropanoic acid hydrochloride may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases. It has been studied for its ability to modulate glutamate signaling pathways, which are crucial for synaptic transmission and plasticity. By influencing these pathways, this compound may help mitigate neuronal damage associated with conditions such as Alzheimer's disease and Parkinson's disease .

Interaction with Neurotransmitter Systems

Studies have shown that (2S)-3-amino-2-methoxypropanoic acid hydrochloride interacts with glutamate receptors, potentially enhancing synaptic functions. This interaction is significant for developing therapies aimed at treating cognitive impairments and mood disorders . The compound's ability to synergize with other neuroactive substances further underscores its therapeutic potential.

Intermediate in Drug Development

(2S)-3-amino-2-methoxypropanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance the biological activity of resulting drugs . The synthesis methods developed for this compound ensure high purity, making it suitable for research and clinical applications.

Development of Antibody-Drug Conjugates

The compound is also explored for use in antibody-drug conjugates (ADCs), where it may play a role in targeting specific cells for therapeutic purposes. This application is particularly relevant in cancer treatment, where precise targeting can enhance drug efficacy while minimizing side effects .

Cell Culture Studies

In biochemical research, (2S)-3-amino-2-methoxypropanoic acid hydrochloride is utilized in cell culture studies to investigate its effects on cellular processes such as apoptosis and autophagy. These studies contribute to understanding the compound's role in metabolic pathways and its potential as a therapeutic agent .

Mechanistic Studies on Signaling Pathways

The compound has been implicated in various signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling. Its effects on these pathways are being studied to elucidate mechanisms underlying inflammation and immune responses, which could lead to novel treatment strategies for autoimmune diseases .

Properties

IUPAC Name

2-amino-3-methoxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVBPFPOCWZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133496-72-5
Record name 2-amino-3-methoxypropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxypropanoic acid hydrochloride
Reactant of Route 2
2-Amino-3-methoxypropanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methoxypropanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methoxypropanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methoxypropanoic acid hydrochloride
Reactant of Route 6
2-Amino-3-methoxypropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.